molecular formula C9H6BrNO2 B082289 5-bromo-1H-indole-3-carboxylic acid CAS No. 10406-06-1

5-bromo-1H-indole-3-carboxylic acid

Cat. No.: B082289
CAS No.: 10406-06-1
M. Wt: 240.05 g/mol
InChI Key: JVZMBSGNSAHFCY-UHFFFAOYSA-N
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Safety and Hazards

When handling 5-bromo-1H-indole-3-carboxylic acid, it is recommended to wear protective gloves, clothing, and eye protection . It should not be eaten, drunk, or smoked when using this product . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of research on 5-bromo-1H-indole-3-carboxylic acid and its derivatives could involve the development of new synthesis methods , the exploration of their potential therapeutic applications , and the investigation of their mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curvulinic acid can be synthesized through various chemical routes. One common method involves the isolation of the compound from liquid cultures of the phytopathogenic fungus Nimbya alternantherae . The isolation process typically includes the extraction of the compound using organic solvents followed by purification through chromatographic techniques.

Industrial Production Methods: Industrial production of curvulinic acid primarily relies on the fermentation of fungal cultures. The fungi are cultivated in controlled environments, and the compound is extracted from the culture medium. This method ensures a consistent and scalable production of curvulinic acid .

Chemical Reactions Analysis

Types of Reactions: Curvulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as hydroxyl and carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Curvulinic acid can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of derivatives with modified biological activities.

Major Products Formed: The major products formed from these reactions include various derivatives of curvulinic acid, which may exhibit enhanced or altered biological properties .

Comparison with Similar Compounds

Curvulinic acid shares similarities with other fungal metabolites such as curvularin, helminthosporin, and aflatoxins. it is unique in its specific biological activities and structural features . Similar compounds include:

    Curvularin: Another metabolite from Curvularia species with distinct biological activities.

    Helminthosporin: Known for its phytotoxic properties.

    Aflatoxins: Toxic metabolites produced by Aspergillus species.

Curvulinic acid stands out due to its diverse applications and relatively low toxicity compared to some other fungal metabolites .

Properties

IUPAC Name

5-bromo-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZMBSGNSAHFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426961
Record name 5-bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10406-06-1
Record name 5-Bromo-1H-indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10406-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoindole-3-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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